Cas no 51072-64-1 (2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride)

2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride is a versatile sulfonylating reagent used in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its bromo and dimethoxy substituents enhance reactivity and selectivity, making it valuable for constructing complex aromatic frameworks. The compound is commonly employed in pharmaceutical and agrochemical research, where precise functionalization is critical. Its stability under standard conditions ensures reliable handling, while its high purity allows for consistent performance in reactions such as sulfonamide formation. The presence of electron-donating methoxy groups further facilitates electrophilic substitutions, broadening its utility in synthetic applications. Suitable for controlled reactions, it is a preferred choice for fine chemical synthesis.
2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride structure
51072-64-1 structure
Product Name:2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride
CAS No:51072-64-1
MF:C8H8BrClO4S
MW:315.568719863892
MDL:MFCD06655898
CID:821026
PubChem ID:4962475
Update Time:2025-08-04

2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride
    • 2-bromo-4,5-dimethoxybenzenesulfonyl chloride
    • 2-Bromo-4,5-dimethoxy-benzenesulfonyl chloride
    • 2-Brom-4,5-dimethoxybenzolsulfochlorid
    • 2-Brom-4,5-dimethoxy-benzolsulfonylchlorid
    • 4-Bromveratrol-5-sulfonylchlorid
    • EN300-13506
    • DB-071296
    • A1-00209
    • 2-bromo-4.5-dimethoxybenzenesulfonyl chloride
    • AKOS000118491
    • UGBLMSQDINTCMI-UHFFFAOYSA-N
    • Z90664461
    • CS-0233634
    • MFCD06655898
    • SCHEMBL5835283
    • 51072-64-1
    • G42965
    • DTXSID30407104
    • 2-bromo-4,5-dimethoxybenzene-1-sulfonylchloride
    • BCA07264
    • MDL: MFCD06655898
    • Inchi: 1S/C8H8BrClO4S/c1-13-6-3-5(9)8(15(10,11)12)4-7(6)14-2/h3-4H,1-2H3
    • InChI Key: UGBLMSQDINTCMI-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C=C1S(=O)(=O)Cl)OC)OC

Computed Properties

  • Exact Mass: 313.90200
  • Monoisotopic Mass: 313.90152g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 61Ų

Experimental Properties

  • Density: 1.658
  • Boiling Point: 391.3°C at 760 mmHg
  • Flash Point: 190.5°C
  • Refractive Index: 1.552
  • PSA: 60.98000
  • LogP: 3.47460

2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride Pricemore >>

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2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride Suppliers

Amadis Chemical Company Limited
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(CAS:51072-64-1)2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride
Order Number:A25678
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):481.0
Email:sales@amadischem.com

Additional information on 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride

Comprehensive Overview of 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride (CAS No. 51072-64-1)

2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride (CAS No. 51072-64-1) is a specialized organic compound widely utilized in synthetic chemistry and pharmaceutical research. This sulfonyl chloride derivative, featuring bromine and dimethoxy substituents, is valued for its reactivity and versatility in constructing complex molecular frameworks. Its unique structural properties make it a key intermediate in the synthesis of bioactive molecules, agrochemicals, and advanced materials.

The compound's molecular formula, C8H8BrClO4S, highlights its functional diversity, combining halogen and sulfonyl groups with aromatic methoxy moieties. Researchers frequently employ 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride in nucleophilic substitution reactions, where the sulfonyl chloride group acts as a leaving group, enabling the formation of sulfonamides or sulfonate esters. This reactivity aligns with current trends in green chemistry, as it facilitates atom-efficient transformations with minimal byproducts.

In the context of drug discovery, this compound has gained attention for its role in designing targeted therapeutics. Its bromine atom allows for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), a feature highly relevant to modern precision medicine approaches. Recent publications have explored its use in creating kinase inhibitors and GPCR modulators, addressing growing interest in personalized treatment strategies.

The analytical characterization of 51072-64-1 typically involves advanced techniques such as NMR spectroscopy (showing distinct aromatic proton signals at δ 7.2–7.8 ppm) and mass spectrometry (with characteristic isotopic patterns from bromine). These methods are crucial for quality control, particularly given the compound's sensitivity to moisture—a common concern among researchers searching for "stable sulfonyl chloride storage" solutions.

Industrial applications leverage this chemical's properties for developing high-performance polymers with enhanced thermal stability. The dimethoxy groups contribute to electron-rich aromatic systems, making it valuable in creating conductive materials for organic electronics—a hot topic in renewable energy research. This aligns with frequent searches for "sulfonyl chloride in material science" and "halogenated aromatics for OLEDs."

From a safety perspective, proper handling requires anhydrous conditions and inert atmospheres, reflecting broader industry concerns about reaction safety protocols. While not classified as hazardous under standard regulations, its reactivity profile warrants precautions that resonate with laboratory professionals searching for "best practices for sulfonyl chloride handling."

The synthesis of 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride typically proceeds through bromination of dimethoxybenzene followed by chlorosulfonation—a process attracting interest in "regioselective aromatic substitutions" discussions. Recent methodological improvements have focused on catalytic bromination techniques to reduce waste, addressing sustainability concerns in chemical manufacturing.

In analytical chemistry, derivatives of this compound serve as chromatographic standards and mass spec calibrants, particularly in studies of electron-deficient aromatic systems. This application answers frequent queries about "reference compounds for HPLC method development" in pharmaceutical quality control forums.

The future research trajectory for CAS 51072-64-1 appears promising, with emerging applications in bioconjugation chemistry for antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). These cutting-edge therapeutic modalities have driven increased interest in functionalized aromatic building blocks, positioning this compound as a valuable tool for next-generation drug development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:51072-64-1)2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride
A25678
Purity:99%
Quantity:1g
Price ($):481.0
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